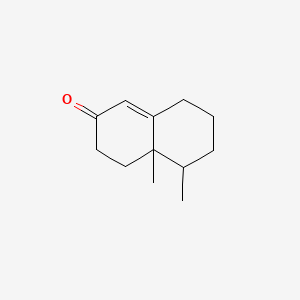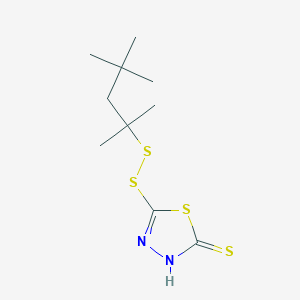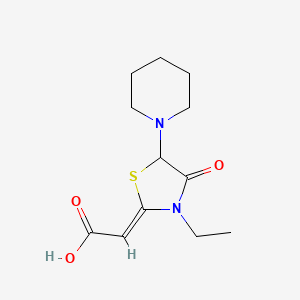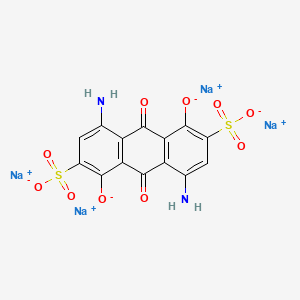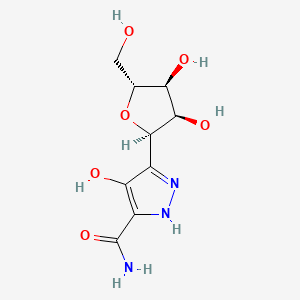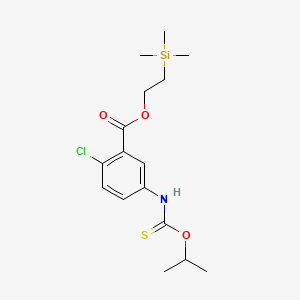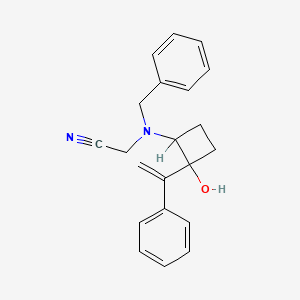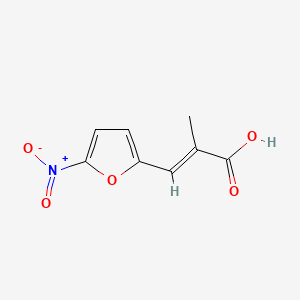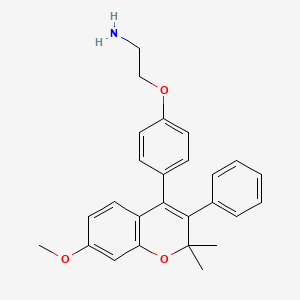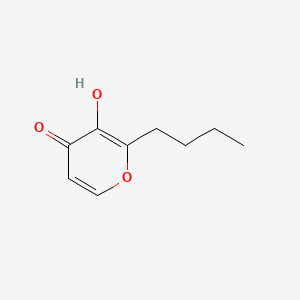
4H-Pyran-4-one, 2-butyl-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2-butyl-3-hydroxy- is an organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing heterocycles that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties
Preparation Methods
The synthesis of 4H-Pyran-4-one, 2-butyl-3-hydroxy- can be achieved through several methods. One common synthetic route involves the cyclization of diethylacetone dioxalate to chelidonic acid, which then undergoes decarboxylation to yield 4H-Pyran-4-one . Another method involves heating I-Methoxypent-1-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts . These methods highlight the versatility and efficiency of synthetic strategies for producing pyran derivatives.
Chemical Reactions Analysis
4H-Pyran-4-one, 2-butyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hetero-Diels-Alder reactions with aldehydes to form 2-substituted 2,3-dihydro-4H-pyran-4-ones . The compound’s hydroxyl group also plays a significant role in its reactivity, contributing to its antioxidant properties . Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds . The major products formed from these reactions are often pyran derivatives with enhanced biological activity.
Scientific Research Applications
4H-Pyran-4-one, 2-butyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing various pyran derivatives with potential pharmaceutical properties . In biology, its antioxidant properties make it a valuable compound for studying oxidative stress and related diseases . In medicine, it has shown promise in combating oomycete pathogens, which are responsible for several plant diseases . Additionally, its unique structure and reactivity make it a useful compound in industrial applications, such as the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-butyl-3-hydroxy- involves its interaction with molecular targets and pathways. For example, molecular docking studies have shown that the hydroxypyrone ring of this compound can form effective interactions with β-tubulin protein, indicating its potential as an anti-cancer agent . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, which is facilitated by the hydroxyl group at the olefin position . These interactions highlight the compound’s potential in therapeutic applications.
Comparison with Similar Compounds
4H-Pyran-4-one, 2-butyl-3-hydroxy- can be compared with other similar compounds, such as 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol) and 4-hydroxy-2-pyrones . While all these compounds share a pyran ring structure, 4H-Pyran-4-one, 2-butyl-3-hydroxy- is unique due to its specific substituents, which contribute to its distinct reactivity and biological properties. Ethyl maltol, for instance, is widely used as a food additive due to its flavor-enhancing properties , whereas 4-hydroxy-2-pyrones are of interest for their potential as biorenewable molecules .
Properties
CAS No. |
4940-17-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-butyl-3-hydroxypyran-4-one |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-8-9(11)7(10)5-6-12-8/h5-6,11H,2-4H2,1H3 |
InChI Key |
PLIHKNUTGDTARM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)C=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


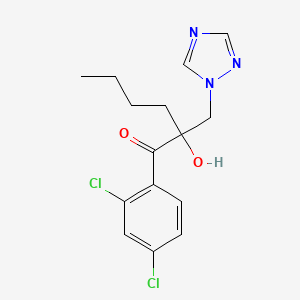
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
